ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes a triazole ring, a phenoxyacetyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high-quality output .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield more saturated compounds. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring and phenoxyacetyl group play crucial roles in its binding to target molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
ethyl 4-(2-{[4-(3-methylphenyl)-5-[(2-phenoxyacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be compared with similar compounds such as:
Methyl 2-[(phenoxyacetyl)amino]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Hexyl 4-[(phenoxyacetyl)amino]benzoate: Similar structure but with a hexyl ester instead of an ethyl ester.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O5S/c1-3-38-28(37)21-12-14-22(15-13-21)31-27(36)19-40-29-33-32-25(34(29)23-9-7-8-20(2)16-23)17-30-26(35)18-39-24-10-5-4-6-11-24/h4-16H,3,17-19H2,1-2H3,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWODPMUMVLQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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